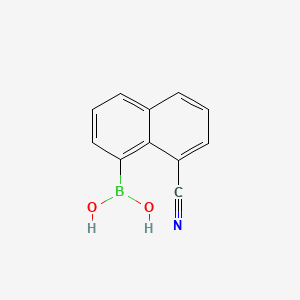

(8-Cyanonaphthalen-1-yl)boronicacid

Description

Significance of Boronic Acids in Modern Chemical Research

Boronic acids, and particularly arylboronic acids, are a class of organic compounds containing a boron atom bonded to an aryl group and two hydroxyl groups. boronmolecular.com Their rise to prominence is largely due to their critical role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. boronmolecular.comwisdomlib.org This reaction has revolutionized the synthesis of a vast array of complex molecules, including pharmaceuticals and advanced materials. boronmolecular.commarketresearchintellect.com

The significance of boronic acids extends beyond the Suzuki reaction. They are valued for their stability, generally low toxicity, and the ease with which they can be synthesized and handled. boronmolecular.comnih.gov These characteristics make them "green" compounds, aligning with the growing emphasis on environmentally friendly chemical processes. boronmolecular.com Furthermore, their ability to form reversible bonds with diols and other molecules has led to their use in sensors, drug delivery systems, and other bioorganic applications. boronmolecular.commdpi.com In medicinal chemistry, boronic acids are being explored for their potential in developing new therapeutic agents, including enzyme inhibitors and anticancer drugs. marketresearchintellect.commdpi.com

The Naphthalene (B1677914) Core as a Platform for Functionalization

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in the design and synthesis of a wide range of functional molecules. researchgate.netnih.gov Its rigid, planar structure and rich electron density make it an ideal platform for introducing various functional groups, allowing for the fine-tuning of a molecule's electronic and steric properties. nih.govanr.fr The naphthalene core is a prevalent feature in many biologically active natural products, approved drugs, and organic materials. rsc.orgresearchgate.net

The ability to selectively functionalize the naphthalene ring at its different positions is a key area of research. nih.govanr.fr Chemists have developed numerous methods to introduce substituents at specific sites, enabling the creation of a diverse library of naphthalene derivatives with a broad spectrum of biological activities. researchgate.netnih.govekb.eg These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, highlighting the versatility of the naphthalene scaffold in drug discovery. nih.govmdpi.comijpsjournal.com

Positioning of (8-Cyanonaphthalen-1-yl)boronic Acid within Advanced Synthetic Methodologies

(8-Cyanonaphthalen-1-yl)boronic acid occupies a strategic position within the realm of advanced synthetic methodologies. The specific placement of the boronic acid at the 1-position and the cyano group at the 8-position on the naphthalene ring creates a unique and highly useful building block. The boronic acid group, as previously discussed, is a key player in cross-coupling reactions, allowing for the facile formation of new carbon-carbon bonds.

The peri-positioning of the cyano group relative to the boronic acid introduces specific electronic and steric features that can influence the reactivity of the molecule. This substitution pattern is of particular interest to chemists seeking to construct complex, polycyclic aromatic systems or to introduce specific functionalities in a controlled manner. The synthesis of such precisely substituted naphthalenes is crucial for developing new materials with tailored optical or electronic properties and for creating novel drug candidates with specific biological targets.

The table below provides a summary of the key properties of (8-Cyanonaphthalen-1-yl)boronic acid.

| Property | Value |

| IUPAC Name | (8-cyanonaphthalen-1-yl)boronic acid |

| Molecular Formula | C11H8BNO2 |

| Molecular Weight | 197.00 g/mol |

| CAS Number | 2116503-34-3 |

| Synonyms | (8-cyanonaphthalen-1-yl)boronic acid |

Table 1: Properties of (8-Cyanonaphthalen-1-yl)boronic acid. Data sourced from PubChem. nih.gov

Properties

Molecular Formula |

C11H8BNO2 |

|---|---|

Molecular Weight |

197.00 g/mol |

IUPAC Name |

(8-cyanonaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C11H8BNO2/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-6,14-15H |

InChI Key |

AYUMIYUPNRCUOH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=C2C#N)(O)O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 8 Cyanonaphthalen 1 Yl Boronic Acid

Fundamental Lewis Acidity of the Boronic Acid Moiety

The boronic acid functional group, -B(OH)₂, is inherently Lewis acidic due to the presence of a vacant p-orbital on the boron atom. nih.govnih.gov This electron deficiency allows the boron atom to act as an electron pair acceptor, readily interacting with Lewis bases such as water, anions, and other electron-rich species. nih.gov In aqueous solution, boronic acids exist in equilibrium with their corresponding boronate forms. nih.govnih.gov This equilibrium is a key determinant of their reactivity and is influenced by the surrounding molecular structure and the reaction environment. nih.gov The Lewis acidic character of the boron atom is fundamental to the role of boronic acids in a wide array of chemical reactions, including the renowned Suzuki-Miyaura cross-coupling reaction. nih.gov

The interaction of the boronic acid with nucleophiles initiates many of its characteristic reactions. For instance, in the context of Suzuki coupling, the boron atom's Lewis acidity facilitates the crucial transmetalation step. evitachem.com The ability of the boron to accept electron density is a prerequisite for the formation of the aryl-boron bond that participates in the catalytic cycle. evitachem.com

| Property | Description |

| Lewis Acidity | The boron atom possesses a vacant p-orbital, rendering it an electron acceptor. nih.govnih.gov |

| Equilibrium in Solution | Exists in equilibrium with the anionic boronate form in aqueous media. nih.govnih.gov |

| Reactivity | The Lewis acidic nature drives reactions with nucleophiles and its participation in catalysis. nih.govevitachem.com |

Influence of the 8-Cyano Substituent on Boron Reactivity and Electronic Properties

The presence of an 8-cyano (-C≡N) group on the naphthalene (B1677914) ring significantly modulates the electronic properties and, consequently, the reactivity of the boronic acid moiety. The cyano group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electron-withdrawing nature decreases the electron density on the naphthalene ring and, by extension, on the boron atom.

This perturbation of the electronic landscape has a direct impact on the Lewis acidity of the boronic acid. A decrease in electron density at the boron center enhances its electrophilicity, making it a stronger Lewis acid. This heightened Lewis acidity can, in turn, affect the rates and outcomes of reactions in which the boronic acid participates. For example, in reactions where the boronic acid acts as a catalyst, this electronic tuning can influence its catalytic efficiency. mdpi.com

Intramolecular Interactions and Conformational Dynamics

The specific placement of the cyano group at the 8-position relative to the boronic acid at the 1-position on the naphthalene ring introduces the potential for intramolecular interactions. These non-covalent interactions can influence the molecule's conformation and, consequently, its reactivity.

Computational studies on related systems, such as 2,6-diarylphenylboronic acids, have shown that polar-π interactions and solvation effects play a role in stabilizing both the boronic acid and its boronate form. nih.govresearchgate.net Similar interactions could be at play in (8-cyanonaphthalen-1-yl)boronic acid, where the electron-rich triple bond of the cyano group could interact with the electron-deficient boron center or the acidic protons of the boronic acid group. These intramolecular forces can dictate the molecule's preferred shape in solution and in the solid state, which can be a critical factor in its recognition by other molecules and its reactivity in various chemical processes.

Investigations into Protodeboronation Pathways and Stability

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for many arylboronic acids. ed.ac.uk This process is often problematic in synthetic applications like the Suzuki-Miyaura cross-coupling, as it consumes the boronic acid reagent. ed.ac.uk The stability of a boronic acid towards protodeboronation is highly dependent on its structure and the reaction conditions, particularly the pH. ed.ac.ukresearchgate.net

The rate of protodeboronation is generally pH-dependent and can be accelerated under basic conditions. ed.ac.uk The mechanism can involve direct protonolysis of the arylboronic acid or its corresponding boronate anion. For some heteroarylboronic acids, protodeboronation can be rapid, proceeding through the fragmentation of zwitterionic intermediates. researchgate.net

While specific kinetic data for the protodeboronation of (8-cyanonaphthalen-1-yl)boronic acid is not detailed in the provided search results, general principles suggest that the electron-withdrawing cyano group could influence its stability. The increased Lewis acidity and the potential for intramolecular interactions may affect the susceptibility of the C-B bond to cleavage. It is generally observed that boronic acids can be unstable under prolonged exposure to moisture. evitachem.com

| Factor | Influence on Protodeboronation |

| pH | Often accelerated at high pH. ed.ac.uk |

| Aryl Group | The electronic nature of the aryl substituent can significantly affect stability. researchgate.net |

| Reaction Conditions | Can be influenced by the presence of water and other reagents. evitachem.com |

Applications of 8 Cyanonaphthalen 1 Yl Boronic Acid in Advanced Organic Synthesis

Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient construction of C-C bonds. (8-Cyanonaphthalen-1-yl)boronic acid is a key participant in these transformations, particularly in the widely utilized Suzuki-Miyaura coupling.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most powerful methods for the formation of biaryl and vinyl-aryl structures. researchgate.netorganic-chemistry.org This reaction typically involves the coupling of an organoboron compound, such as (8-Cyanonaphthalen-1-yl)boronic acid, with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. youtube.comyoutube.com The reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of its components. researchgate.net

The Suzuki-Miyaura coupling provides a direct route for the synthesis of biaryl compounds by reacting (8-Cyanonaphthalen-1-yl)boronic acid with various aryl and heteroaryl halides (iodides, bromides, chlorides) and pseudohalides (triflates). researchgate.netorganic-chemistry.org This methodology has been successfully applied in the synthesis of a variety of complex molecules. For instance, the coupling of 9-benzyl-2,6-dichloropurine with phenylboronic acid demonstrates the regioselectivity achievable in such reactions. researchgate.net The development of highly active catalyst systems has expanded the scope to include a wide range of heteroarylboronic acids and their coupling partners. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl/Heteroaryl Halides

| (8-Cyanonaphthalen-1-yl)boronic acid Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-ethoxynaphthaleneboronic acid | 1-iodonaphthalene | (S)-2@PdNPs, CsF | Chiral biaryl | >99 | researchgate.net |

| 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 9-benzyl-6-phenylpurine | Good | researchgate.net |

| Potassium indolyltrifluoroborate | Aryl/Heteroaryl Halides | Pd₂(dba)₃/SPhos, K₃PO₄ | Indolyl-substituted arenes | Excellent | nih.gov |

This table presents representative examples from the literature that illustrate the principles of coupling boronic acids with aryl and heteroaryl halides, as specific data for (8-Cyanonaphthalen-1-yl)boronic acid was not detailed in the provided search results.

The versatility of the Suzuki-Miyaura coupling extends to the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds through the reaction of boronic acids with alkenyl and alkynyl halides. organic-chemistry.org These reactions provide access to substituted alkenes and alkynes, which are important structural motifs in many natural products and functional materials. The coupling of boronic acids with alkenyl halides generally proceeds with retention of the double bond geometry. youtube.com While specific examples involving (8-Cyanonaphthalen-1-yl)boronic acid are not prevalent in the provided literature, the general methodology allows for the synthesis of alkenyl- and alkynyl-substituted naphthalenes. For example, the coupling of brominated 2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates has been demonstrated. nih.gov Similarly, the reaction of arylboronic acids with alkynyl bromides can be achieved using palladium catalysts. organic-chemistry.org

The success of a Suzuki-Miyaura coupling often hinges on the choice of the palladium catalyst and the associated ligand. Ligands play a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination steps, and influencing the selectivity of the reaction. uoa.gr For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos has proven effective. nih.gov The optimization of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity. researchgate.netresearchgate.net For instance, the use of BINAP as a ligand has been shown to suppress homocoupling products in the oxidative cross-coupling of aryl boronic acids and aryl silanes. uoa.grlabxing.com

Table 2: Common Ligands for Suzuki-Miyaura Coupling

| Ligand | Catalyst Precursor | Typical Substrates | Reference |

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Aryl bromides/iodides | researchgate.net |

| SPhos | Pd₂(dba)₃, Pd(OAc)₂ | Aryl/Heteroaryl chlorides | nih.gov |

| BINAP | Pd(OAc)₂ | Aryl silanes and boronic acids | uoa.grlabxing.com |

| [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) | Pd(dppf)Cl₂ | Aryl halides | researchgate.net |

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step. dntb.gov.uarsc.org Two primary pathways for transmetalation have been proposed: the "boronate" pathway and the "oxo-palladium" pathway. researchgate.netnih.gov The dominant pathway is influenced by the reaction conditions, such as the base, solvent, and the nature of the boronic acid. dntb.gov.uanih.gov Recent studies using techniques like low-temperature nuclear magnetic resonance spectroscopy have provided insights into the elusive intermediates formed just before the carbon transfer. dntb.gov.ua Understanding the mechanism of transmetalation is crucial for the rational design of more efficient catalytic systems. rsc.orgillinois.edu

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has been the dominant metal for Suzuki-Miyaura couplings, nickel catalysis has emerged as a powerful and more cost-effective alternative. nih.gov Nickel catalysts can often mediate couplings of challenging substrates that are less reactive under palladium catalysis, such as those involving C-F bond activation or the coupling of redox-active esters. nih.govbeilstein-journals.org Nickel-catalyzed cross-coupling reactions of boronic acids have been developed for a variety of transformations, including the synthesis of 2-aryl-2H-chromenes and the coupling of redox-active esters with boronic acids. nih.govorganic-chemistry.org These methods often exhibit broad substrate scope and tolerate a range of functional groups. researchgate.net The development of nickel-catalyzed cross-couplings of boronic acids provides a complementary approach to traditional palladium-based methods. researchgate.net

Other Transition Metal-Mediated Couplings

While palladium catalysts are standard for many boronic acid couplings, other transition metals like nickel, rhodium, and silver offer alternative reactivity pathways, enabling transformations not readily achieved with palladium. These methods broaden the synthetic utility of (8-Cyanonaphthalen-1-yl)boronic acid.

Nickel-Catalyzed Couplings: Nickel catalysis provides a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel(0) catalysts, often in conjunction with phosphine ligands, can facilitate the coupling of arylboronic acids with a variety of electrophiles, including those with traditionally less reactive C-O bonds, such as aryl methyl ethers or esters. researchgate.netepa.gov For instance, nickel-catalyzed decarbonylative couplings allow for the reaction of aromatic esters with arylboronic acids, forming a new C-C bond where the ester group was formerly located. researchgate.net This type of reaction, applied to a substrate like (8-Cyanonaphthalen-1-yl)boronic acid, would enable the direct installation of the 8-cyanonaphthalen moiety onto another aromatic ring, offering a distinct strategic advantage over methods requiring aryl halides. Furthermore, nickel catalysis has been successfully employed for C(sp²)–C(sp³) Suzuki-type cross-coupling reactions between arylboronic acids and α-haloboronates, providing access to complex benzyl (B1604629) boronic esters. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts unlock unique reaction pathways for arylboronic acids. rsc.org Rhodium(I) complexes, for example, catalyze the conjugate addition of arylboronic acids to α,β-unsaturated enones and other activated olefins, often with high asymmetry when chiral ligands are employed. organic-chemistry.orgnih.gov These reactions can be performed in aqueous media, which is a crucial advantage as the reaction often fails in organic solvents. organic-chemistry.org Another significant application is the rhodium(III)-catalyzed direct coupling of arylboronic acids with quinoline-8-carbaldehydes, which yields 8-aryloylquinolines. nih.gov This demonstrates a C-H activation and C-C bond formation sequence where the aldehyde group directs the reaction. The application of such a methodology would allow (8-Cyanonaphthalen-1-yl)boronic acid to acylate specific positions in heterocyclic systems.

Silver-Mediated Functionalization: Silver(I) salts can mediate the direct C-H functionalization of quinones with arylboronic acids. nih.govorganic-chemistry.org This reaction proceeds through a presumed radical mechanism, using a persulfate co-oxidant, and allows for the direct arylation of the quinone ring without prior halogenation. nih.gov This method is scalable, uses inexpensive reagents, and operates at room temperature in an open flask, making it a practical approach for synthesizing complex arylated quinones, which are valuable in materials science and medicinal chemistry. organic-chemistry.org

Functionalization and Derivatization Beyond Cross-Coupling

The synthetic utility of (8-Cyanonaphthalen-1-yl)boronic acid is significantly enhanced by its conversion into various derivatives. These transformations modify the stability, reactivity, and handling properties of the boronic acid moiety, making it suitable for a wider range of reaction conditions.

Potassium Trifluoroborate Salts: Boronic acids can be readily converted into their corresponding potassium aryltrifluoroborate salts (ArBF₃K) by treatment with KHF₂. These salts exhibit enhanced stability compared to boronic acids, making them resistant to degradation and protodeboronation under many reaction conditions. researchgate.net They are crystalline, air-stable solids that are easy to handle and purify. The trifluoroborate salt of (8-Cyanonaphthalen-1-yl)boronic acid serves as a robust and reliable source of the 8-cyanonaphthalen-1-yl nucleophile for cross-coupling reactions.

Boronate Esters:

Pinacol (B44631) Esters: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) converts boronic acids into pinacol boronic esters. These esters are generally more stable towards hydrolysis and oxidation than the free boronic acids and are highly compatible with chromatography, facilitating the purification of complex intermediates in multi-step synthesis. nih.govrsc.org

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable boronic acid derivatives. rsc.org They are robust enough to withstand a wide range of reaction conditions that would otherwise degrade free boronic acids, including harsh oxidation and reduction conditions. The MIDA group can be cleaved under mild basic conditions to regenerate the boronic acid in situ for subsequent coupling reactions. This "protecting group" strategy allows for sequential, controlled cross-couplings.

DABO Boronates: Heterocyclic boronic acids, which are often unstable, can be stabilized by complexation with diethanolamine (B148213) (DEA) to form DABO (diethanolamine complexed heterocyclic boronic acid) boronates. researchgate.net These are air-stable reagents that can be used directly in Suzuki-Miyaura reactions, offering an operationally simple alternative to other boronic acid derivatives. researchgate.net

Use as a Building Block for Polycyclic Aromatic Hydrocarbons and Complex Naphthalene (B1677914) Derivatives

The rigid, planar structure of the naphthalene core makes (8-Cyanonaphthalen-1-yl)boronic acid an excellent building block for the construction of larger polycyclic aromatic hydrocarbons (PAHs) and other complex molecular architectures. nih.govresearchgate.netresearchgate.net These larger conjugated systems are of significant interest for applications in organic electronics, such as organic solar cells and light-emitting diodes. researchgate.neted.ac.uk

A key synthetic strategy involves the intramolecular reaction of derivatives of the title compound. For example, a related precursor, (8-bromonaphthalen-1-yl)boronic acid, can be converted to its trifluoroborate salt, which then undergoes a Br/Li exchange followed by quenching with an electrophile. This approach has been used to synthesize a series of six- and seven-membered oxaboraheterocycles fused to the naphthalene backbone, creating complex, polycyclic systems with unique electronic and photophysical properties. researchgate.net

Furthermore, the strategic placement of the cyano and boronic acid groups allows for sequential and directed synthesis. The boronic acid can be used in a primary C-C bond-forming reaction, and the cyano group can then be hydrolyzed, reduced, or used as a coordination site in a subsequent step, leading to highly functionalized and complex naphthalene-based structures. For instance, 1,8-disubstituted naphthalenes are known to self-assemble with other components like 4,4′-bipyridine to form stable host-guest complexes. mdpi.com

Development of (8-Cyanonaphthalen-1-yl)boronic Acid-Based Reagents for Specific Transformations

The conversion of (8-Cyanonaphthalen-1-yl)boronic acid into more stable or selectively reactive derivatives represents the development of specialized reagents tailored for specific synthetic challenges. rsc.org Free boronic acids can be prone to decomposition and can sometimes interfere with certain catalytic processes. enamine.net

By converting the parent compound into derivatives such as potassium (8-cyanonaphthalen-1-yl)trifluoroborate or (8-cyanonaphthalen-1-yl)boronic acid MIDA ester, chemists create reagents with improved benchtop stability and controlled reactivity. researchgate.netrsc.org These reagents are particularly valuable in:

Iterative Cross-Coupling: MIDA boronates act as a protected form of the boronic acid, allowing other reactive sites in a molecule to be functionalized first. The boronic acid is then unmasked at a later stage for a final, targeted cross-coupling. rsc.org

Medicinal Chemistry and Prodrug Design: Boronic acids are recognized as valuable pharmacophores. nih.gov The development of boronic acid-based prodrugs that can be activated under specific physiological conditions is an active area of research. Derivatives of (8-Cyanonaphthalen-1-yl)boronic acid could be designed to target specific biological environments. nih.gov

Synthesis of Functional Materials: The creation of stable, functionalized building blocks is crucial for materials science. Bromo-functionalized boron-doped PAHs, for example, are used in cross-coupling reactions to synthesize donor-acceptor materials with specific optoelectronic properties for applications like TADF emitters in OLEDs. ed.ac.uk The development of stable derivatives of (8-Cyanonaphthalen-1-yl)boronic acid similarly provides robust building blocks for constructing advanced organic materials.

Research Findings Summary

| Application Area | Key Transformation | Catalyst/Reagent | Significance |

| Alternative Couplings | Decarbonylative Coupling | Nickel(0) complexes | Forms C-C bonds from aryl esters, avoiding aryl halides. researchgate.net |

| Conjugate Addition | Rhodium(I) complexes | Forms C-C bonds with α,β-unsaturated systems, often in aqueous media. organic-chemistry.org | |

| C-H Arylation | Silver(I) Nitrate | Directly functionalizes quinones without pre-halogenation. nih.govorganic-chemistry.org | |

| Derivatization | Trifluoroborate Formation | KHF₂ | Creates highly stable, crystalline, and easy-to-handle salts. researchgate.net |

| MIDA Ester Formation | N-methyliminodiacetic acid | Provides a robust protecting group for boronic acid, enabling iterative synthesis. rsc.org | |

| Building Block | Oxaboracycle Synthesis | Br/Li exchange from ArBF₃K | Constructs complex, fused polycyclic aromatic systems from the naphthalene core. researchgate.net |

| Reagent Development | Stable Boronate Esters | Pinacol, Diethanolamine | Creates robust reagents suitable for multi-step synthesis and challenging couplings. rsc.orgresearchgate.net |

Computational and Theoretical Studies on 8 Cyanonaphthalen 1 Yl Boronic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of (8-Cyanonaphthalen-1-yl)boronic acid. These calculations can provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

The geometry of (8-Cyanonaphthalen-1-yl)boronic acid is defined by the naphthalene (B1677914) core, with the boronic acid [-B(OH)2] and cyano (-C≡N) groups at the 1 and 8 positions, respectively. This peri-substitution pattern imposes significant steric constraints that influence the planarity of the molecule and the orientation of the substituents. Theoretical calculations on similar substituted naphthalenes suggest that while the naphthalene ring itself remains largely planar, the boronic acid and cyano groups may exhibit some out-of-plane deviation to minimize steric repulsion.

The electronic properties of the molecule are governed by the interplay between the electron-donating boronic acid group and the electron-withdrawing cyano group, mediated by the aromatic naphthalene system. The cyano group, with its strong -I (inductive) and -M (mesomeric) effects, is expected to lower the energy of the molecular orbitals and influence the electron density distribution across the naphthalene ring.

Table 1: Predicted Geometrical Parameters for (8-Cyanonaphthalen-1-yl)boronic Acid Based on DFT Calculations of Analogous Molecules.

| Parameter | Predicted Value |

| C1-B Bond Length | ~1.55 Å |

| B-O Bond Length | ~1.37 Å |

| C8-C≡N Bond Length | ~1.44 Å |

| C≡N Bond Length | ~1.16 Å |

| C1-C9-C8 Dihedral Angle | ~0-5° |

| C-B-O Bond Angle | ~118-120° |

Note: These are estimated values based on computational data for similar arylboronic acids and substituted naphthalenes. Actual values may vary.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For (8-Cyanonaphthalen-1-yl)boronic acid, the HOMO is anticipated to be localized primarily on the naphthalene ring, while the LUMO is expected to have significant contributions from the cyano group and the boron p-orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's chemical stability and electronic excitation properties. The presence of the electron-withdrawing cyano group is expected to lower the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to unsubstituted naphthalenylboronic acid.

Mechanistic Modeling of Key Reactions (e.g., Borylation, Cross-Coupling Transmetalation)

Computational modeling is a valuable tool for investigating the mechanisms of reactions involving (8-Cyanonaphthalen-1-yl)boronic acid, such as its formation via borylation and its participation in cross-coupling reactions.

Borylation: The synthesis of (8-Cyanonaphthalen-1-yl)boronic acid likely proceeds through the iridium- or rhodium-catalyzed borylation of 1-cyanonaphthalene. Mechanistic modeling of such C-H activation/borylation reactions on analogous aromatic substrates can help to understand the role of the directing group, the nature of the transition states, and the factors controlling regioselectivity. The cyano group at the 8-position could potentially influence the regioselectivity of the borylation at the 1-position through steric and electronic effects.

Cross-Coupling Transmetalation: In Suzuki-Miyaura cross-coupling reactions, the transmetalation step, involving the transfer of the aryl group from boron to the palladium center, is often rate-determining. Theoretical modeling of this step for (8-Cyanonaphthalen-1-yl)boronic acid would involve calculating the energy profile of the reaction pathway, including the formation of the intermediate palladium-boronate complex and the transition state leading to the transfer of the 8-cyanonaphthalen-1-yl group. The steric hindrance around the boronic acid group due to the peri-cyano substituent could potentially increase the activation energy for this step.

Analysis of Non-Covalent Interactions and Their Role in Reactivity (e.g., Polar-π Interactions)

Non-covalent interactions play a critical role in determining the solid-state structure, solubility, and reactivity of molecules. In (8-Cyanonaphthalen-1-yl)boronic acid, several types of non-covalent interactions are expected to be significant.

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, leading to the formation of dimeric or polymeric structures in the solid state. These hydrogen bonding networks can significantly influence the crystal packing and physical properties of the compound.

Polar-π Interactions: A key non-covalent interaction in this molecule is the polar-π interaction between the electron-rich π-system of the naphthalene ring and the electrophilic boron atom or other polar groups in interacting molecules. The electron-withdrawing cyano group polarizes the naphthalene ring, creating a region of lower electron density that can interact favorably with electron-rich species. Conversely, the π-face of the naphthalene ring can interact with cationic or electron-deficient centers. These interactions can play a role in substrate recognition and the stabilization of transition states in catalytic reactions.

Intramolecularly, a weak interaction between the nitrogen of the cyano group and the boron atom might be possible, although this would be sterically constrained. Computational analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) could confirm the presence and nature of such weak interactions.

Prediction of Spectroscopic Properties and Reaction Selectivity

Computational methods can be used to predict various spectroscopic properties of (8-Cyanonaphthalen-1-yl)boronic acid, which can aid in its characterization.

NMR Spectroscopy: Calculation of the nuclear magnetic shielding tensors can provide theoretical predictions of the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, reflecting the effects of the cyano and boronic acid groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. The calculations would reveal the energies of the electronic transitions and their corresponding oscillator strengths. The absorption bands in the UV-Vis spectrum of (8-Cyanonaphthalen-1-yl)boronic acid are expected to arise from π-π* transitions within the naphthalene chromophore, which will be modulated by the electronic effects of the substituents.

Reaction Selectivity: Computational modeling can be a powerful tool for predicting the selectivity of reactions involving (8-Cyanonaphthalen-1-yl)boronic acid. For example, in reactions where further functionalization of the naphthalene ring is possible, DFT calculations of the energies of different transition states can help to predict the most likely site of reaction (regioselectivity). Similarly, for reactions involving chiral catalysts, computational docking and transition state modeling can be used to predict the enantioselectivity of the product.

pKa and Acidity Constant Calculations

The acidity of the boronic acid group, quantified by its pKa value, is a critical parameter that influences its reactivity, particularly in aqueous solutions and in reactions that are sensitive to pH. The boronic acid can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.

Computational methods can be used to predict the pKa of (8-Cyanonaphthalen-1-yl)boronic acid by calculating the free energy change for its deprotonation in a solvent continuum model. The pKa is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing cyano group at the 8-position is expected to increase the acidity of the boronic acid (i.e., lower its pKa) compared to unsubstituted naphthalenylboronic acid or phenylboronic acid. This is because the cyano group helps to stabilize the negative charge on the resulting boronate anion through its inductive and mesomeric effects.

Table 2: Predicted pKa Values of (8-Cyanonaphthalen-1-yl)boronic Acid in Comparison to Related Boronic Acids.

| Compound | Predicted pKa |

| Phenylboronic Acid | ~8.8 |

| 1-Naphthalenylboronic Acid | ~8.5 |

| (8-Cyanonaphthalen-1-yl)boronic Acid | ~7.5 - 8.0 |

Note: These are estimated values based on the known effects of substituents on the pKa of arylboronic acids. Experimental verification is required.

The accurate prediction of the pKa is important for optimizing reaction conditions, for example, in Suzuki-Miyaura cross-coupling reactions where the formation of the boronate anion is often a key step in the catalytic cycle.

Advanced Analytical Techniques for Mechanistic Elucidation and Structural Characterization in Research

In Situ Spectroscopic Methods for Reaction Monitoring (e.g., NMR, IR, UV-Vis for mechanistic insights)

In situ spectroscopic techniques are powerful tools for observing chemical reactions as they occur, providing a continuous stream of data without the need to isolate components from the reaction mixture. spectroscopyonline.com This approach is crucial for identifying transient and labile intermediate species whose concentrations might change upon sampling for offline analysis. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹¹B NMR, is a highly effective method for monitoring reactions involving boronic acids. mdpi.com It allows for the in-situ measurement of the ratios of different boron species, such as boronic acids and their corresponding boronate esters, providing insights into reaction equilibrium and kinetics. mdpi.com For instance, the chemical shift of the boron atom changes as it converts from a trigonal planar boronic acid to a tetrahedral boronate ester, a transformation that can be monitored over a range of pH values. nih.gov ¹H NMR spectroscopy can also be employed to follow the progress of reactions by integrating the signals of distinguishable peaks corresponding to reactants and products over time. rsc.org In studies of reactions involving (8-Cyanonaphthalen-1-yl)boronic acid, in-situ NMR could be used to track the consumption of the starting material and the formation of products or key intermediates, such as boronate esters or other adducts. researchgate.net

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can, in principle, be used to monitor the formation of boronate esters. However, the characteristic signals for boronic acids often appear in the fingerprint region of the spectrum (900–1000 cm⁻¹), where they can overlap with signals from other organic functional groups, limiting the technique's utility in complex reaction mixtures. mdpi.com For naphthalene-containing compounds, IR spectroscopy is useful for observing changes in the C-H and C-C vibrational modes, which can be affected by clustering and aggregation. nasa.gov While challenging, specific changes in the IR spectrum, such as shifts in the C≡N stretching frequency of the cyano group or the B-O stretching of the boronic acid moiety, could provide mechanistic clues in reactions of (8-Cyanonaphthalen-1-yl)boronic acid.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a valuable technique for studying reaction kinetics, particularly when a reactant or product has a distinct chromophore. thermofisher.comsapub.org The absorbance at a specific wavelength can be directly related to the concentration of a substance, allowing for the determination of reaction rates and orders. thermofisher.comntnu.no Naphthalene (B1677914) derivatives possess strong UV absorbance due to their aromatic structure. sapub.org A reaction involving (8-Cyanonaphthalen-1-yl)boronic acid that leads to a change in the electronic structure of the naphthalene ring system could be monitored by tracking the change in absorbance over time. thermofisher.com This method is particularly effective for determining pseudo-first-order kinetic models and can be used to study the influence of various parameters like temperature and pH on reaction rates. sapub.orgntnu.no

| Spectroscopic Technique | Application in Boronic Acid Chemistry | Potential Insights for (8-Cyanonaphthalen-1-yl)boronic acid |

| ¹¹B NMR | In situ monitoring of boronic acid to boronate ester conversion. mdpi.comnih.gov | Quantifying the formation of boronate ester intermediates, studying equilibrium. |

| ¹H NMR | Tracking consumption of reactants and formation of products. rsc.org | Monitoring reaction progress and kinetics. |

| FTIR | Observing vibrational modes of functional groups. mdpi.comnasa.gov | Detecting changes in B-O and C≡N bonds, though overlap is a challenge. mdpi.com |

| UV-Vis | Following reaction kinetics by monitoring changes in absorbance. thermofisher.comsapub.org | Determining reaction rates and the influence of reaction conditions. ntnu.no |

High-Resolution Mass Spectrometry for Reaction Intermediates (General Principles)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying and structurally characterizing short-lived reaction intermediates, which are often essential for understanding reaction mechanisms. acs.orgnih.gov Conventional analytical methods are frequently too slow to detect these transient species. acs.orgnih.gov HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of detected ions. acs.org

The general principle involves ionizing molecules directly from a reaction mixture and separating them based on their mass-to-charge ratio (m/z) with very high precision. Techniques like Electrospray Ionization (ESI) are well-suited for detecting charged intermediates in solution. nih.gov When coupled with tandem mass spectrometry (MS/MS), HRMS can provide structural information. In MS/MS experiments, specific ions of interest are isolated, fragmented through collision-activated dissociation (CAD), and the resulting fragment ions are analyzed. acs.orgnih.gov This fragmentation pattern provides a fingerprint that helps to elucidate the structure of the original intermediate ion. acs.org

For complex reactions involving (8-Cyanonaphthalen-1-yl)boronic acid, such as palladium-catalyzed cross-coupling reactions, HRMS could be employed to detect and identify key catalytic intermediates, for example, complexes where the boronic acid is coordinated to the metal center. nih.govresearchgate.net This technique allows for the direct observation of species that are proposed in catalytic cycles but are often too reactive to be isolated or observed by other spectroscopic methods. nih.govwaters.com

X-ray Crystallography for Solid-State Structure Determination of Related Naphthalene-Boronic Acid Adducts or Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for characterizing stable intermediates, products, or adducts related to (8-Cyanonaphthalen-1-yl)boronic acid.

Studies on related arylboronic acids have demonstrated the power of this technique. For example, the crystal structure of (naphthalen-1-yl)boronic acid has been shown to exist in two polymorphic forms. doaj.org In both forms, the molecules form dimers through a pair of O-H---O hydrogen bonds between their boronic acid groups. doaj.org These dimers are further connected by hydrogen bonds to create layered networks. doaj.org The analysis also reveals that the boronic acid group is twisted relative to the plane of the naphthalene ring. doaj.org

In another study involving a naphthalene-based platform with a boryl group at a peri-position, X-ray diffraction was used to measure the precise B-C bond distance, which was found to be significantly long at 1.793(8) Å in a reduced species, indicating a strained and polar covalent bond. acs.orgacs.org For (8-Cyanonaphthalen-1-yl)boronic acid, X-ray crystallographic analysis of the compound itself or its derivatives, adducts, or stable intermediates could provide critical structural information. This would include the planarity of the naphthalene system, the precise geometry of the boronic acid group, the C-B bond length, and any intermolecular interactions, such as hydrogen bonding or π-stacking, dictated by the cyano and boronic acid functionalities.

Advanced Chromatography and Separation Techniques for Mechanistic Studies (General Principles)

Chromatography is a fundamental analytical technique that separates the components of a mixture, allowing for their identification and quantification. ijpsjournal.com In the context of mechanistic studies, advanced chromatographic techniques are used to monitor the progress of reactions by separating reactants, intermediates, and products over time. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are powerful techniques for the separation and analysis of boronic acids and their derivatives. ijpsjournal.comresearchgate.net Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.govwur.nl These methods can be used to monitor the consumption of (8-Cyanonaphthalen-1-yl)boronic acid and the appearance of products in a reaction mixture. researchgate.netnih.gov The development of specialized HPLC methods, such as those using post-column derivatization with reagents like alizarin, can enable the selective and sensitive detection of boronic acids in complex mixtures. wur.nlnih.gov The analysis of pinacolboronate esters, which are prone to hydrolysis, can present challenges, often requiring non-aqueous conditions or highly basic mobile phases for stabilization during analysis. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. chromatographyonline.comchromtech.com While boronic acids themselves are generally nonvolatile, they can be derivatized to make them amenable to GC analysis. chromatographyonline.com GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the components. chromatographyonline.com This technique has been used by synthetic chemists to monitor reactions involving boronic compounds. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.net It is gaining prominence for its efficiency in separating a wide range of compounds, including boronic acids. researchgate.net

These chromatographic techniques are essential for mechanistic studies as they provide quantitative data on the concentration of various species throughout a reaction. By taking aliquots from a reaction at different time points and analyzing them, a kinetic profile of the reaction can be constructed, helping to elucidate the reaction pathway and identify potential intermediates.

| Chromatographic Technique | Principle | Application to Boronic Acid Mechanistic Studies |

| HPLC/UHPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. ijpsjournal.com | Reaction monitoring, quantification of reactants and products, purity analysis. researchgate.netnih.gov |

| GC | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. chromtech.com | Analysis of derivatized boronic acids and volatile reaction components. chromatographyonline.com |

| SFC | Separation using a supercritical fluid as the mobile phase. researchgate.net | "Green" alternative for separation and quantification of boronic acids. researchgate.net |

Future Perspectives in the Research of 8 Cyanonaphthalen 1 Yl Boronic Acid Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is paramount for the widespread application of (8-Cyanonaphthalen-1-yl)boronic acid. While general methods for the synthesis of aryl boronic acids are well-established, future research could focus on pathways tailored to this specific molecule, optimizing yield, purity, and functional group tolerance.

One promising avenue lies in the refinement of palladium-catalyzed borylation reactions. evitachem.com The Miyaura borylation, which utilizes a palladium catalyst to couple a diboron (B99234) reagent with an aryl halide, is a common approach. evitachem.com Future studies could investigate various palladium catalysts, ligands, and reaction conditions to enhance the efficiency of the borylation of a suitable precursor, such as 8-bromo-1-cyanonaphthalene. A related approach involves the use of Grignard reagents derived from cyano-substituted naphthalenes, which can then react with borate (B1201080) esters to yield the desired boronic acid after hydrolysis. evitachem.com

Furthermore, transition-metal-free borylation methods are gaining traction due to their cost-effectiveness and reduced metal contamination in the final product. Photoinduced borylation of haloarenes presents a viable alternative that could be explored for the synthesis of (8-Cyanonaphthalen-1-yl)boronic acid. organic-chemistry.org Additionally, research into direct C-H activation and borylation of the naphthalene (B1677914) core, while challenging due to regioselectivity, could offer a more atom-economical and environmentally friendly synthetic route. The selective synthesis of the related 8-bromonaphthalene-1-boronic acid has been reported, suggesting that pathways starting from appropriately substituted naphthalenes are feasible. researchgate.net

| Synthetic Method | Precursor | Key Reagents | Potential Advantages |

| Miyaura Borylation | 8-Bromo-1-cyanonaphthalene | Bis(pinacolato)diboron, Palladium catalyst | High efficiency, good functional group tolerance evitachem.com |

| Grignard Reaction | 8-Bromo-1-cyanonaphthalene | Magnesium, Borate ester | Alternative to palladium-catalyzed methods evitachem.com |

| Photoinduced Borylation | 8-Halo-1-cyanonaphthalene | Diboron reagent, Photocatalyst | Metal-free, mild reaction conditions organic-chemistry.org |

| C-H Activation/Borylation | 1-Cyanonaphthalene | Boron source, Catalyst | Atom-economical, potentially greener route |

Development of New Catalytic Applications

Boronic acids are recognized not only as synthetic intermediates but also as catalysts in their own right. rsc.orgresearchgate.net The Lewis acidic nature of the boron center in (8-Cyanonaphthalen-1-yl)boronic acid can be exploited to catalyze a variety of organic transformations. Future research should aim to uncover and develop novel catalytic activities specific to this compound.

The presence of the electron-withdrawing cyano group is expected to modulate the Lewis acidity of the boronic acid moiety, potentially leading to unique catalytic properties. nih.gov This could be advantageous in reactions such as amide bond formation, esterification, and the formation of carbon-carbon bonds. rsc.orgnih.gov For instance, arylboronic acids have been shown to catalyze the dehydration of benzylic alcohols and the formation of C-C bonds with 1,3-dicarbonyl compounds. nih.gov Investigating the catalytic efficacy of (8-Cyanonaphthalen-1-yl)boronic acid in similar transformations would be a valuable pursuit.

Moreover, the rigid naphthalene backbone could serve as a scaffold for designing bifunctional catalysts. The cyano group could potentially act as a coordinating site for a metal or as a hydrogen bond acceptor, working in concert with the boronic acid to facilitate complex chemical reactions. The development of reactions where the boronic acid plays a triple role as a catalyst, as has been demonstrated for other arylboronic acids in the functionalization of quinolines, presents an exciting frontier. rsc.org

Advancements in Asymmetric Synthesis Utilizing the Compound

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries drives the continuous development of asymmetric synthesis methodologies. Chiral boronic esters are valuable building blocks in modern organic synthesis due to their stereospecific transformations into a wide array of functional groups. youtube.com Future research could focus on the application of (8-Cyanonaphthalen-1-yl)boronic acid in the development of new asymmetric transformations.

While the compound itself is achiral, it can be converted into chiral boronic esters by reaction with chiral diols. These chiral esters can then serve as precursors in stereoselective reactions. For example, the Matteson homologation of boronic esters is a powerful tool for the stereocontrolled iterative construction of chiral centers. nih.gov The unique electronic and steric properties imparted by the 8-cyanonaphthyl group could influence the diastereoselectivity of such reactions.

Furthermore, the naphthalene scaffold of (8-Cyanonaphthalen-1-yl)boronic acid could be a platform for the development of novel chiral ligands for asymmetric catalysis. By introducing chiral substituents onto the naphthalene ring or by forming chiral complexes, it may be possible to create catalysts for a range of enantioselective reactions, such as asymmetric allylation or aldol (B89426) reactions. The synthesis of solandelactones, for instance, has utilized asymmetric deprotonation followed by reaction with a vinyl boronic acid ester to generate key chiral intermediates. nih.gov

Integration into Supramolecular Assemblies for Chemical Sensing or Materials Science

The ability of boronic acids to form reversible covalent bonds with diols makes them exceptional candidates for the construction of stimuli-responsive supramolecular assemblies and chemical sensors. nih.govnih.gov The future of (8-Cyanonaphthalen-1-yl)boronic acid in this domain is particularly promising due to the inherent properties of the naphthalene unit.

The naphthalene moiety is a well-known fluorophore, and its fluorescence properties are often sensitive to the local environment. The binding of an analyte, such as a saccharide or a catecholamine, to the boronic acid group could induce a change in the fluorescence of the naphthalene ring through a photoinduced electron transfer (PET) mechanism. nih.gov This would form the basis of a "turn-on" or "turn-off" fluorescent sensor. The development of sensors with multiple recognition sites, such as diboronic acids, has been shown to improve binding affinity and selectivity, a strategy that could be applied by synthesizing dimers of (8-Cyanonaphthalen-1-yl)boronic acid. rsc.org

In materials science, the rigid and planar structure of the naphthalene core makes (8-Cyanonaphthalen-1-yl)boronic acid an attractive building block for the construction of functional materials. For instance, it could be incorporated into polymers to create materials that respond to changes in pH or the presence of diols. nih.gov The self-assembly of 1,8-dihydroxynaphthalene with aryl boronic acids and bipyridine has been shown to form stable host-guest complexes with aromatic hydrocarbons, demonstrating the potential of the naphthalene scaffold in creating organized supramolecular structures. nih.gov The synthesis of eight-membered cyclic borasiloxanes from aryl boronic acids and diphenylsilanediol (B146891) further highlights the versatility of boronic acids in forming novel material structures. rsc.org

| Application Area | Key Principle | Potential Functionality |

| Chemical Sensing | Reversible covalent bonding with diols, Fluorescence of naphthalene | Fluorescent sensors for saccharides, catecholamines nih.govnih.gov |

| Supramolecular Chemistry | Self-assembly through non-covalent interactions | Host-guest complexes, Stimuli-responsive gels nih.gov |

| Materials Science | Incorporation into polymeric or crystalline structures | Smart polymers, Functional organic frameworks nih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the key structural features of (8-Cyanonaphthalen-1-yl)boronic acid, and how do they influence its reactivity?

- Methodology: Use X-ray crystallography to determine bond angles (e.g., C–C–B and O–B–O) and hydrogen-bonding networks, which dictate reactivity and polymorphism. For example, analogous naphthalenyl boronic acids exhibit distinct C–C–B angles (~118–124°) and O–B–O angles (~117°) that affect their ability to form stable boroxines or esters . Pair crystallographic data with B NMR to monitor boron hybridization changes under varying pH or solvent conditions .

Q. How can researchers synthesize (8-Cyanonaphthalen-1-yl)boronic acid, and what purification strategies are effective?

- Methodology: Employ Suzuki-Miyaura cross-coupling using palladium catalysts, with aryl halides and boronic acid precursors. Optimize reaction conditions (base, solvent, ligand) via design-of-experiment (DoE) frameworks, as demonstrated for similar arylboronic acids . Purify via recrystallization or chromatography, ensuring minimal residual solvents that could interfere with downstream applications (e.g., sensing or catalysis).

Q. What are the primary applications of (8-Cyanonaphthalen-1-yl)boronic acid in biochemical sensing?

- Methodology: Leverage its diol-binding affinity for saccharide detection. Design fluorescence-based sensors by conjugating the boronic acid to anthracene or carbon dots, where saccharide binding modulates photoinduced electron transfer (PET) or quantum yield. Note that selectivity for glucose vs. fructose depends on diol spatial alignment, as seen in diboronic acid systems . Validate specificity using SPR (surface plasmon resonance) with glycoproteins like RNAse B .

Advanced Research Questions

Q. How can the kinetic parameters of (8-Cyanonaphthalen-1-yl)boronic acid-diol binding be quantified, and what factors influence binding rates?

- Methodology: Use stopped-flow spectroscopy under physiological pH to measure and . For example, arylboronic acids exhibit values ordered as D-fructose > D-glucose due to diol accessibility . Correlate kinetics with thermodynamic data (e.g., ) to identify rate-limiting steps. Computational modeling (DFT) can further predict steric/electronic effects of the cyano group on transition states.

Q. What experimental strategies can distinguish between polymorphs of (8-Cyanonaphthalen-1-yl)boronic acid, and how do they impact material properties?

- Methodology: Combine differential scanning calorimetry (DSC) and powder XRD to identify polymorphic transitions. For hydrogen-bonded networks, IR spectroscopy can differentiate between dimeric (B–OH···O–B) and trimeric (boroxine) structures. Polymorphs may exhibit varying thermal stability; pyrene-1-boronic acid analogs remain stable up to 600°C, suggesting similar resilience in cyanonaphthalenyl derivatives .

Q. How can computational methods guide the design of (8-Cyanonaphthalen-1-yl)boronic acid derivatives for anticancer activity?

- Methodology: Perform molecular docking to assess interactions with targets like tubulin (critical for apoptosis). Compare with combretastatin-boronic acid hybrids, where boronic acid substitution enhances tubulin polymerization inhibition (IC ~21 µM) . Use QSAR models to optimize substituents (e.g., cyano position) for bioavailability and binding affinity. Validate predictions with in vitro cytotoxicity assays on glioblastoma cell lines.

Q. What advanced techniques enable the analysis of (8-Cyanonaphthalen-1-yl)boronic acid in complex mixtures, such as peptide conjugates?

- Methodology: Use MALDI-MS with diol derivatization (e.g., 2,3-butanedione) to prevent boroxine formation, which complicates spectral interpretation. For peptides, arginine-specific labeling enhances ionization efficiency . Pair with B NMR to monitor boronic acid integrity during synthesis, noting pH-dependent chemical shifts (e.g., δ ~9 ppm at pH 3.5) .

Methodological Considerations

- Contradiction Handling: While boronic acid-diol binding is generally rapid (seconds), secondary interactions (e.g., hydrophobic effects in glycoproteins) may slow equilibration. Use SPR with buffer optimization (e.g., high salt) to minimize non-specific binding .

- Thermal Stability: Thermogravimetric analysis (TGA) is critical for applications requiring high-temperature processing (e.g., flame retardants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.